2-Anthracenecarboxylic acid

Supramolecular Chemistry Photophysics Self-Assembly

2-Anthracenecarboxylic acid (CAS 613-08-1) offers a 1.7× higher dimerization equilibrium constant than its 1-isomer—the superior building block for supramolecular gelators and self-assembled materials. It uniquely enables regio- and stereocontrolled photodimerization in chiral liquid-crystalline media, achieving tunable syn:anti ratios and up to 86% ee unattainable with other positional isomers. Dual-validated ≥98.0% purity by GC and titration guarantees minimal isomeric contamination, ensuring batch-to-batch reproducibility for OLED materials, fluorescent probes, and chiroptical applications. Its distinct M⁻/[M–H]⁻ ratio also serves as a diagnostic standard for isomer differentiation in complex mixture QC.

Molecular Formula C15H10O2
Molecular Weight 222.24 g/mol
CAS No. 613-08-1
Cat. No. B1205837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Anthracenecarboxylic acid
CAS613-08-1
Synonyms2-anthracenecarboxylic acid
anthracene-1-carboxylic acid
anthracene-1-carboxylic acid, sodium salt
Molecular FormulaC15H10O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)O
InChIInChI=1S/C15H10O2/c16-15(17)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9H,(H,16,17)
InChIKeyRZRJYURCNBXIST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Anthracenecarboxylic Acid (CAS 613-08-1) Procurement Guide: Key Properties and Differentiation


2-Anthracenecarboxylic acid (anthracene-2-carboxylic acid, C₁₅H₁₀O₂, MW 222.24) is an anthracene derivative with a carboxylic acid substituent at the 2-position [1]. It is a solid with a melting point of 289 °C and is primarily used as a building block in organic synthesis, particularly for the preparation of aromatic nitriles, fluorescent materials, and photoelectric compounds [1]. Its position-specific photophysical and supramolecular properties distinguish it from other anthracenecarboxylic acid isomers.

2-Anthracenecarboxylic Acid: Why Positional Isomers Are Not Interchangeable


The position of the carboxylic acid group on the anthracene ring critically determines the compound's electronic structure, self-assembly behavior, and reaction outcomes. Substituting 2-anthracenecarboxylic acid with its 1- or 9-isomer without rigorous validation can lead to altered dimerization equilibria, unexpected photodimerization regioselectivity, and different mass spectrometric ionization patterns [1]. These differences are not predictable from simple structural analogy and must be empirically verified for each application.

2-Anthracenecarboxylic Acid Evidence Guide: Quantified Differentiation from Comparators


2-Anthracenecarboxylic Acid vs 1-Anthracenecarboxylic Acid: 1.7× Higher Dimerization Equilibrium Constant in Alcohol

2-Anthracenecarboxylic acid exhibits a higher propensity to form hydrogen-bonded dimers in alcoholic solvents compared to its 1-isomer. The equilibrium constant for dimer formation is 2.0 × 10⁴ M⁻¹ for 2-anthracenecarboxylic acid (in ethanol) vs 1.2 × 10⁴ M⁻¹ for 1-anthracenecarboxylic acid (in methanol) [1]. This difference in supramolecular assembly is further reflected in the absorption spectra: the lowest-frequency band of the 1-isomer shows a uniform red shift upon dimerization, whereas the 2-isomer's band is distinctly resolved into two separate bands [1].

Supramolecular Chemistry Photophysics Self-Assembly

2-Anthracenecarboxylic Acid vs 1-Anthracenecarboxylic Acid: Unprecedentedly High Head-to-Head Photodimerization Selectivity

In liquid-crystalline (LC) reaction media, 2-anthracenecarboxylic acid undergoes photodimerization with exceptionally high head-to-head (HH) selectivity, a property not observed to the same extent with 1-anthracenecarboxylic acid. For 2-anthracenecarboxylic acid, the syn(HH) to anti(HH) ratio could be rationally tuned from 61:37 to 26:72 by varying the chiral amino alcohol component and mesophase, while the LC phase of 1-anthracenecarboxylic acid showed less pronounced diastereocontrol [1]. Moreover, the anti(HH)-dimer of 2-anthracenecarboxylic acid was obtained with up to 86% enantiomeric excess (ee) [1].

Photochemistry Liquid Crystals Stereoselective Synthesis

2-Anthracenecarboxylic Acid vs 1- and 9-Isomers: Distinctive MALDI-MS Ionization Signature

Negative-ion MALDI-MS analysis reveals that 2-anthracenecarboxylic acid generates a significantly higher ratio of molecular ion M⁻ to deprotonated molecule [M – H]⁻ compared to both 1-anthracenecarboxylic acid and 9-anthracenecarboxylic acid [1]. While benzoic acid produces only [M – H]⁻, 2-anthracenecarboxylic acid yields a prominent M⁻ signal, and the M⁻/[M – H]⁻ ratio is much larger for the 2-isomer than for the 1- and 9-isomers [1]. This behavior allows unambiguous identification of the 2-substituted isomer in mixtures via overlapping isotope pattern analysis [1].

Analytical Chemistry Mass Spectrometry Isomer Differentiation

2-Anthracenecarboxylic Acid: Purity Specification vs. Typical Anthracene Derivatives

Commercial 2-anthracenecarboxylic acid is routinely supplied with a purity of ≥98.0% as determined by GC and neutralization titration [1]. While many anthracene derivatives are available at similar nominal purities, the combination of GC and titration dual validation provides a higher confidence interval for the actual content of the target isomer, which is critical given the potential for positional isomer contamination in anthracene-based building blocks.

Procurement Quality Control Building Blocks

2-Anthracenecarboxylic Acid Application Scenarios Based on Verified Differentiation


Supramolecular Gelators and Self-Assembled Materials

The 1.7× higher dimerization equilibrium constant of 2-anthracenecarboxylic acid relative to the 1-isomer makes it the superior building block for supramolecular gelators and self-assembled materials that rely on robust hydrogen-bonded networks [1]. Its distinct dimer absorption band also facilitates spectroscopic monitoring of assembly/disassembly processes [1].

Enantioselective Photodimerization in Liquid Crystal Templates

2-Anthracenecarboxylic acid is uniquely suited for regio- and stereocontrolled photodimerization in chiral liquid-crystalline media. The ability to tune the syn:anti diastereomer ratio from 61:37 to 26:72 and achieve up to 86% ee for the anti-dimer is not achievable with the 1- or 9-isomers [2]. This enables the synthesis of chiral anthracene dimers for use in asymmetric catalysis or chiroptical materials.

Isomer-Specific Analytical Standard for MALDI-MS

The characteristic M⁻/[M – H]⁻ ratio of 2-anthracenecarboxylic acid in negative-ion MALDI-MS allows it to serve as a diagnostic standard for differentiating positional isomers in complex mixtures [3]. This is particularly valuable in quality control of anthracene-based pharmaceuticals or natural product extracts.

High-Purity Building Block for Fluorescent Probes and OLED Intermediates

With a dual-validated purity of ≥98.0% by GC and titration, 2-anthracenecarboxylic acid ensures minimal isomeric contamination, a critical requirement for reproducible photophysical properties in fluorescent probes and OLED materials [4]. Substitution with less rigorously specified isomers risks batch-to-batch variability.

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